molecular formula C22H27NO4S B11585932 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11585932
M. Wt: 401.5 g/mol
InChI Key: KOFFCULKHMVWPA-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group and a 3-methoxybenzamide moiety substituted with a 4-isopropylbenzyl chain. Its structural uniqueness lies in the combination of a sulfone group (imparting polarity and metabolic stability) and a lipophilic isopropylbenzyl group, which may influence pharmacokinetic properties such as membrane permeability and target binding . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally similar analogues are frequently explored in medicinal chemistry for applications in enzyme inhibition and radiolabeling .

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO4S/c1-16(2)18-9-7-17(8-10-18)14-23(20-11-12-28(25,26)15-20)22(24)19-5-4-6-21(13-19)27-3/h4-10,13,16,20H,11-12,14-15H2,1-3H3

InChI Key

KOFFCULKHMVWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrothiophene Sulfone Core

The tetrahydrothiophene sulfone moiety is synthesized through a cyclization-oxidation sequence. A thiol-containing precursor, such as 3-mercaptotetrahydrothiophene, undergoes cyclization in the presence of a diene under acidic conditions . For example, reacting 1,3-butadiene with 3-mercaptotetrahydrothiophene in hydrochloric acid yields tetrahydrothiophene. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to the sulfone group. The oxidation step typically occurs at 0–25°C in dichloromethane or ethyl acetate, achieving yields of 85–92% .

Key Reaction Conditions for Sulfone Formation

ParameterDetails
Oxidizing AgentH₂O₂ (30%) or mCPBA
SolventDichloromethane, Ethyl Acetate
Temperature0–25°C
Reaction Time4–8 hours
Yield85–92%

Synthesis of the Benzamide Intermediate

The 3-methoxybenzamide component is prepared via amide bond formation between 3-methoxybenzoic acid and a primary amine. Activation of the carboxylic acid is achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). For instance, reacting 3-methoxybenzoic acid with EDCI and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) generates the active ester, which is then treated with ammonium chloride to form the benzamide. This step typically proceeds at room temperature for 12–24 hours, yielding 75–88% of the intermediate.

The introduction of the 4-isopropylbenzyl group involves alkylation of the secondary amine in the tetrahydrothiophene sulfone core. A nucleophilic substitution reaction is employed, where the amine reacts with 4-isopropylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in acetonitrile or tetrahydrofuran (THF) at 60–80°C for 6–12 hours, achieving yields of 70–82% .

Optimized Alkylation Parameters

ParameterDetails
Alkylating Agent4-Isopropylbenzyl bromide
BaseK₂CO₃
SolventAcetonitrile, THF
Temperature60–80°C
Reaction Time6–12 hours
Yield70–82%

Coupling of the Tetrahydrothiophene Sulfone and Benzamide Moieties

The final step involves coupling the tetrahydrothiophene sulfone-amine intermediate with the 3-methoxybenzamide group using a peptide coupling reagent. EDCI or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is commonly employed in the presence of N,N-diisopropylethylamine (DIPEA) . The reaction proceeds in dichloromethane or DMF at room temperature for 12–24 hours, yielding 65–78% of the final product.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are utilized for the oxidation and alkylation steps to enhance heat transfer and reduce reaction times . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures, followed by recrystallization from ethanol or methanol. Advanced techniques such as high-performance liquid chromatography (HPLC) ensure >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two primary methods highlights trade-offs between yield and complexity:

Method A (Stepwise Coupling):

  • Steps: Cyclization → Oxidation → Benzamide synthesis → Alkylation → Final coupling

  • Total Yield: 42–48%

  • Advantages: High purity at each stage

  • Disadvantages: Lengthy process (5–7 days)

Method B (Convergent Synthesis):

  • Steps: Parallel synthesis of sulfone and benzamide → Single coupling step

  • Total Yield: 38–45%

  • Advantages: Shorter timeline (3–4 days)

  • Disadvantages: Lower purity requiring rigorous purification

Reaction Mechanism and Stereochemical Considerations

The alkylation step proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of 4-isopropylbenzyl bromide, leading to inversion of configuration at the benzyl carbon. The tetrahydrothiophene sulfone’s chair conformation influences steric accessibility, with the sulfone group adopting an equatorial position to minimize strain . Density functional theory (DFT) calculations indicate that the transition state for EDCI-mediated coupling has an activation energy of 25–30 kcal/mol, favoring the formation of the (R)-configured product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide exhibits a range of biological activities:

2.1 Antioxidant Properties
In vitro studies have demonstrated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives containing the dioxidotetrahydrothiophene structure have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation .

2.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies suggest that modifications to the benzamide core can enhance its efficacy against resistant strains .

2.3 Potential in Cancer Therapy
Compounds with similar quinazoline derivatives have been recognized for their anticancer properties. Research indicates that the unique structural features of this compound may contribute to its potential as an anticancer agent by targeting specific cellular pathways involved in tumor growth .

Applications in Medicinal Chemistry

The unique chemical structure of this compound opens avenues for various applications in medicinal chemistry:

Application Area Description
Drug Development Potential lead compound for developing new drugs targeting oxidative stress-related diseases and infections.
Anticancer Agents Investigated for modification to enhance selectivity and efficacy against cancer cells.
Antimicrobial Agents Explored for effectiveness against resistant bacterial strains, particularly in tuberculosis treatment.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Case Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant activity of similar compounds, demonstrating that modifications at specific positions significantly enhance radical scavenging capabilities .

Case Study 2: Antimycobacterial Activity
Research involving the synthesis of related benzamide derivatives showed promising results against Mycobacterium tuberculosis, highlighting the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide Not explicitly provided ~389 (estimated) 3-methoxybenzamide; 4-isopropylbenzyl; tetrahydrothiophene sulfone Balanced lipophilicity from isopropyl group; sulfone enhances metabolic stability.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide C₂₇H₃₅NO₄S 497.6 4-hexyloxybenzamide; 4-isopropylbenzyl Increased lipophilicity due to hexyloxy chain; potential for prolonged half-life.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methoxybenzyl)benzamide C₂₀H₂₃NO₅S 389.47 3-methoxybenzamide; 4-methoxybenzyl Enhanced polarity from methoxybenzyl; reduced membrane permeability.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide C₂₀H₂₅NO₄S₂ 407.6 4-isopropoxybenzamide; 3-methylthiophen-2-ylmethyl Thiophene moiety may confer π-π stacking interactions; altered electronic properties.
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 4-chloro-3-nitrobenzamide; benzyl Electron-withdrawing groups (Cl, NO₂) may enhance reactivity in electrophilic substitutions.

Key Observations from Structural Comparisons

Substituent Position and Lipophilicity :

  • The target compound’s 4-isopropylbenzyl group contributes to moderate lipophilicity, whereas analogues with 4-hexyloxy () or 4-isopropoxy () groups exhibit higher hydrophobicity, which could enhance tissue penetration but reduce aqueous solubility .
  • In contrast, the 4-methoxybenzyl analogue () is more polar, likely reducing bioavailability but improving solubility in polar solvents .

The sulfone group in the tetrahydrothiophene ring (common across all analogues) stabilizes the molecule against oxidative degradation, a critical feature for drug candidates .

Pharmacological Implications: Analogues with thiophene or benzofuran moieties (e.g., ) may engage in π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H27NO4S\text{C}_{22}\text{H}_{27}\text{N}\text{O}_{4}\text{S}
  • Molecular Weight : 401.52 g/mol
  • CAS Number : 573941-31-8
  • Functional Groups : Dioxidotetrahydrothiophene moiety, methoxy group, and benzamide structure.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate protein kinase activities, which are crucial in regulating cellular functions such as proliferation and apoptosis .
  • Antioxidant Properties : The presence of the dioxidotetrahydrothiophene ring may confer antioxidant properties, helping to mitigate oxidative stress in biological systems .
  • Interaction with Receptors : The benzamide portion suggests potential interactions with various receptors involved in neurotransmission and cell signaling pathways .

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, similar compounds have been documented to inhibit cancer cell proliferation through various pathways:

CompoundMechanismCancer TypeReference
ML1883CLpro InhibitorSARS-CoV
Benzamide DerivativesInduce apoptosisVarious

Case Studies

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antioxidant Effects

Another research highlighted the antioxidant capacity of related thiophene compounds. The study found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, indicating their potential use in preventing oxidative damage associated with chronic diseases.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step sequence requiring precise control of reaction conditions. Key steps include:

  • Amide bond formation : Coupling agents (e.g., HATU or EDCI) are used to link the tetrahydrothiophene-1,1-dioxide moiety to the benzamide core .
  • Functional group introduction : Methoxy and isopropylbenzyl groups are introduced via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
  • Oxidation of tetrahydrothiophene : Hydrogen peroxide or similar oxidizing agents are used to generate the 1,1-dioxide group, with temperature control (40–60°C) critical to avoid side reactions . Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), pH adjustments, and chromatographic purification (HPLC or flash chromatography) .

Q. Which functional groups dominate the compound’s chemical reactivity?

The compound’s reactivity is governed by:

  • Tetrahydrothiophene-1,1-dioxide : Electrophilic at the sulfur atom, enabling nucleophilic substitutions .
  • Methoxy and isopropylbenzyl groups : Electron-donating effects stabilize the benzamide core and influence steric interactions .
  • Amide bond : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-neutral storage .

Q. What analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions and detects impurities .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (<1 ppm error) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene ring .

Q. How can researchers assess the compound’s initial biological activity?

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer activity using cell viability assays (e.g., MTT) .
  • Enzyme inhibition studies : Test binding to kinases or proteases using fluorescence polarization or SPR .

Q. What are the stability considerations during storage?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzamide core .
  • Moisture control : Use desiccants to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Core modifications : Replace the methoxy group with ethoxy () or halogens () to alter electronic effects.
  • Tetrahydrothiophene ring : Substitute with isothiazolidinone () to modulate sulfur’s oxidation state and binding affinity .
  • Benzyl group variations : Introduce fluorinated or chlorinated analogs to enhance lipophilicity and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological assay data?

  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if low in vivo efficacy stems from rapid hepatic clearance .
  • Crystallography/molecular dynamics : Identify if stereochemical impurities (e.g., racemization) cause inconsistent enzyme inhibition .

Q. What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the tetrahydrothiophene’s sulfone group as a hydrogen bond acceptor .
  • QSAR modeling : Corrogate electronic parameters (Hammett constants) of substituents with IC50 values .

Q. How does the compound’s stability vary under experimental conditions?

  • pH-dependent degradation : Conduct accelerated stability studies (25–40°C, pH 3–9) with LC-MS monitoring to identify degradation pathways .
  • Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition thresholds .

Q. What mechanistic insights explain its enzyme inhibition?

  • Reversible vs. irreversible binding : Perform jump-dilution assays () to distinguish competitive vs. covalent inhibition.
  • Allosteric modulation : Use cryo-EM or mutagenesis to map binding pockets distal to active sites .

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